molecular formula C23H23N3O3S B14936921 N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B14936921
M. Wt: 421.5 g/mol
InChI Key: JUXGQGGICHZSLC-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a 5-methoxy-2-methylindole core fused to a 1,3-thiazole ring, with a 3-(4-methoxyphenyl)propanamide side chain. The indole moiety is a privileged scaffold in medicinal chemistry due to its biological relevance in serotoninergic pathways and kinase inhibition, while the thiazole ring enhances metabolic stability and π-stacking interactions. The 4-methoxyphenyl group in the propanamide side chain may contribute to improved solubility and target binding .

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C23H23N3O3S/c1-14-22(18-12-17(29-3)9-10-19(18)24-14)20-13-30-23(25-20)26-21(27)11-6-15-4-7-16(28-2)8-5-15/h4-5,7-10,12-13,24H,6,11H2,1-3H3,(H,25,26,27)

InChI Key

JUXGQGGICHZSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common approach is the reaction of 5-methoxy-2-methylindole with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of tubulin polymerization, which is crucial for cell division and has implications in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing key structural motifs: indole/thiazole cores , amide linkages , and methoxy-substituted aromatic systems . Below is a detailed analysis:

Structural Analogues with Thiazole-Oxadiazole Hybrids ()

Compounds 8d , 8e , 8g , and 8h (Table 1) feature thiazole-oxadiazole scaffolds with sulfanylpropanamide side chains. Unlike the target compound, these lack indole rings but share similar amide linkages.

  • Substituents like 4-aminophenyl (8g) or 3-nitrophenyl (8h) introduce polar or electron-withdrawing groups, altering solubility and reactivity.
  • Physical Properties: Melting points range from 117–159°C, influenced by substituent polarity.

Table 1: Comparison with Thiazole-Oxadiazole Analogs

Compound Substituents on Oxadiazole Molecular Formula Melting Point (°C)
8d 4-Methylphenyl C₁₅H₁₄N₄O₂S₂ 135–136
8e Phenyl C₁₅H₁₄N₄O₂S₂ 117–118
8g 4-Aminophenyl C₁₅H₁₅N₅O₂S₂ 142–143
8h 3-Nitrophenyl C₁₅H₁₃N₅O₄S₂ 158–159
Indole-Based Kinase Inhibitors ()

Compounds 3n–3q incorporate indole cores with pyridin-4-yl and propanamide groups. For example:

  • 3p : Features a 3-(4-methoxyphenyl)propanamide chain identical to the target compound but lacks the thiazole ring.
  • Key Differences :
    • The pyridin-4-yl group in 3p replaces the thiazole, altering hydrogen-bonding capacity.
    • Yields vary significantly (17–73%), suggesting steric hindrance from substituents like trifluoromethyl (3q, 17%) impacts synthesis efficiency .
Methoxyphenyl-Propanamide Derivatives ()
  • N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide (): Shares the 3-(4-methoxyphenyl)propanamide and thiazole moieties but replaces indole with a benzodioxin group. This substitution likely reduces planar rigidity, affecting target binding.
  • CP0379110 (): Contains a 4-methoxyphenylpropanamide-thiazole scaffold but lacks indole. Its EC₅₀ >30,000 nM in bioactivity assays suggests lower potency compared to indole-containing analogs .
Antitumor Agents with Propanamide Linkers ()

Compounds 1D–5D feature N-hydroxyamide groups and methoxyphenylpropanamide chains. For example:

  • 1D: Includes a 1,3-benzodioxolyl group instead of indole.

Table 2: Critical Comparison of Structural Motifs

Compound Type Core Structure Key Substituents Potential Impact on Activity
Target Compound Indole-thiazole 4-Methoxyphenylpropanamide Enhanced aromaticity and binding
Thiazole-oxadiazole (8d) Oxadiazole-thiazole 4-Methylphenyl Reduced π-stacking; moderate solubility
Kinase Inhibitor (3p) Indole-pyridine 4-Methoxyphenylpropanamide Altered hydrogen-bonding profile
Antitumor Agent (1D) Benzodioxolyl Hydroxycarbamoyl phenyl Improved metal chelation

Biological Activity

N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC16H18N4O2S
Molecular Weight318.40 g/mol
CAS NumberNot specified

Biological Activity Overview

Recent studies have indicated that compounds with indole and thiazole moieties exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under discussion is hypothesized to possess similar activities due to its structural components.

Anticancer Activity

Research indicates that derivatives of indole and thiazole are often evaluated for their antiproliferative effects against various cancer cell lines. For instance, compounds with a similar structure have shown promising results:

  • Cytotoxicity : In vitro studies have demonstrated that related thiazole derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as HeLa and A549, suggesting potent anticancer activity .
  • Mechanisms of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell cycle progression. For example, compounds with thiazole rings have been shown to inhibit key proteins involved in cell proliferation .
Cell Line IC50 (µM) Mechanism
HeLa5.5Apoptosis induction
A54910.8Cell cycle arrest

Anti-inflammatory Activity

Compounds similar to this compound have also been studied for their anti-inflammatory properties. The presence of methoxy groups in the structure is believed to enhance anti-inflammatory effects by modulating inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Key observations include:

  • Indole and Thiazole Moieties : The combination of these two heterocycles is crucial for enhancing cytotoxicity and selectivity towards cancer cells.
  • Substituents : The presence of methoxy groups at specific positions on the phenyl ring has been linked to increased potency. For instance, studies show that methoxy substitutions can improve solubility and bioavailability, leading to better therapeutic outcomes .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Indole Derivatives : A series of indole-based thiazoles were synthesized and screened against various cancer cell lines, revealing significant antiproliferative activity with IC50 values ranging from 1.2 µM to 10 µM depending on the specific structure .
  • Anti-inflammatory Screening : Another study evaluated a related compound's ability to inhibit pro-inflammatory cytokines in vitro, demonstrating a reduction in TNF-alpha levels by approximately 50% at a concentration of 5 µM .

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